4-(2,3-Dimethylphenyl)-1-buten-4-ol 4-(2,3-Dimethylphenyl)-1-buten-4-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13482648
InChI: InChI=1S/C12H16O/c1-4-6-12(13)11-8-5-7-9(2)10(11)3/h4-5,7-8,12-13H,1,6H2,2-3H3
SMILES: CC1=C(C(=CC=C1)C(CC=C)O)C
Molecular Formula: C12H16O
Molecular Weight: 176.25 g/mol

4-(2,3-Dimethylphenyl)-1-buten-4-ol

CAS No.:

Cat. No.: VC13482648

Molecular Formula: C12H16O

Molecular Weight: 176.25 g/mol

* For research use only. Not for human or veterinary use.

4-(2,3-Dimethylphenyl)-1-buten-4-ol -

Specification

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
IUPAC Name 1-(2,3-dimethylphenyl)but-3-en-1-ol
Standard InChI InChI=1S/C12H16O/c1-4-6-12(13)11-8-5-7-9(2)10(11)3/h4-5,7-8,12-13H,1,6H2,2-3H3
Standard InChI Key YRQKKUXBTNFDMQ-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)C(CC=C)O)C
Canonical SMILES CC1=C(C(=CC=C1)C(CC=C)O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The IUPAC name of 4-(2,3-Dimethylphenyl)-1-buten-4-ol is 1-(2,3-dimethylphenyl)but-3-en-1-ol, reflecting its branched alcohol chain and aromatic substituents. The compound’s structure is defined by:

  • A butenol backbone (CH2=CHCH2CH(OH)\text{CH}_2=\text{CH}-\text{CH}_2-\text{CH}(\text{OH})) providing sites for oxidation and electrophilic addition.

  • A 2,3-dimethylphenyl group attached to the hydroxyl-bearing carbon, introducing steric hindrance and influencing electronic properties.

The SMILES notation (CC1=C(C(=CC=C1)C(CC=C)O)C) and InChIKey (YRQKKUXBTNFDMQ-UHFFFAOYSA-N) further specify its connectivity and stereochemical features.

Physical Properties

Limited solubility and stability data are available, but analogous compounds like 4-Phenyl-1-buten-4-ol (boiling point: 234°C, density: 0.992 g/cm³) suggest similar hydrophobic characteristics . The methyl groups likely reduce water solubility compared to non-alkylated analogs.

Table 1: Comparative Physicochemical Properties of Selected Butenol Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)Solubility
4-(2,3-Dimethylphenyl)-1-buten-4-olC₁₂H₁₆O176.25Not reportedLow (inferred)
4-(3,5-Dimethylphenyl)-1-buten-4-olC₁₂H₁₆O176.26Not reportedNot available
4-Phenyl-1-buten-4-olC₁₀H₁₂O148.21234Insoluble in H₂O

Synthesis and Industrial Production

Laboratory Synthesis

The compound is synthesized via Grignard reaction between 2,3-dimethylphenyl magnesium bromide and but-3-en-2-one under anhydrous conditions. Key steps include:

  • Formation of the Grignard reagent: Reaction of 2,3-dimethylbromobenzene with magnesium in dry ether.

  • Nucleophilic addition: The Grignard reagent attacks the carbonyl group of but-3-en-2-one, forming a secondary alcohol.

  • Quenching and isolation: Hydrolysis with aqueous ammonium chloride, followed by extraction with ethyl acetate.

Industrial Scalability

Continuous flow reactors optimize yield and purity by maintaining consistent temperature and pressure. Catalysts such as Lewis acids (e.g., AlCl3\text{AlCl}_3) may accelerate reactions, though specific protocols for this compound remain undocumented.

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: Treatment with pyridinium chlorochromate (PCC) converts the alcohol to a ketone (C12H14O\text{C}_{12}\text{H}_{14}\text{O}), useful in fragrance synthesis.

  • Reduction: Hydrogenation over palladium catalysts yields 4-(2,3-dimethylphenyl)butan-4-ol, a saturated analog with increased stability.

Electrophilic Aromatic Substitution

The electron-rich phenyl ring undergoes nitration and sulfonation at the para position relative to the methyl groups. For example, nitration with nitric acid/sulfuric acid produces nitro derivatives, potential precursors to amines.

Table 2: Representative Reactions of 4-(2,3-Dimethylphenyl)-1-buten-4-ol

Reaction TypeReagents/ConditionsProductApplication
OxidationPCC in CH2Cl2\text{CH}_2\text{Cl}_24-(2,3-Dimethylphenyl)but-3-en-2-oneKetone intermediates
HydrogenationH2\text{H}_2, Pd/C4-(2,3-Dimethylphenyl)butan-4-olStabilized alcohol
NitrationHNO3\text{HNO}_3, H2SO4\text{H}_2\text{SO}_44-(2,3-Dimethyl-4-nitrophenyl)-1-buten-4-olAmine synthesis

Comparative Analysis with Structural Analogs

Positional Isomerism Effects

Comparing 4-(2,3-Dimethylphenyl)-1-buten-4-ol with its 3,5-dimethyl isomer reveals:

  • Steric effects: The 2,3-dimethyl substitution creates greater steric hindrance, slowing electrophilic substitution but enhancing thermal stability.

  • Electronic effects: The 3,5-dimethyl isomer’s symmetrical structure allows better π-orbital overlap, increasing resonance stabilization.

Functional Group Modifications

Replacing the butenol chain with pentanol (as in 4-(3,5-Dimethylphenyl)-1-pentanol) extends hydrophobicity, altering pharmacokinetic profiles.

Future Research Directions

  • Biological Screening: Systematic in vitro assays to evaluate antimicrobial and anticancer potential.

  • Industrial Applications: Optimizing continuous flow synthesis for scalable production.

  • Derivatization Studies: Exploring novel derivatives for enhanced bioactivity or material science applications.

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